molecular formula C17H14ClNOS B1393879 2-(5-Ethyl-2-thienyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160254-05-6

2-(5-Ethyl-2-thienyl)-8-methylquinoline-4-carbonyl chloride

Cat. No. B1393879
CAS RN: 1160254-05-6
M. Wt: 315.8 g/mol
InChI Key: CRVKYYSTIPMJNK-UHFFFAOYSA-N
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Description

2-(5-Ethyl-2-thienyl)-8-methylquinoline-4-carbonyl chloride (ETMC) is a novel synthetic compound that has been studied in recent years for its potential applications in scientific research. This compound has been found to possess several properties that make it an attractive candidate for use in laboratory experiments.

Scientific Research Applications

Synthesis of Complex Organic Compounds

The compound has been utilized in the synthesis of complex organic compounds. For instance, it has been used in the synthesis of derivatives of 4-Hydroxy-2-methyl-3-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]quinoline and 2-[2-(4-hydroxy-2-methyl-3-quinolyl)ethyl]-4H-3,1-benzoxazin-4-one, showcasing its versatility in the formation of heterocyclic compounds (Avetisyan et al., 2003). Furthermore, its derivatives have been used in the synthesis of succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates, indicating its potential in developing antimicrobial agents (Ahmed et al., 2006).

Catalytic Applications

The compound and its derivatives have been explored in catalytic applications. For instance, imine vanadyl complexes derived from the compound have shown potential in ethylene polymerization and ring-opening polymerization (Ma et al., 2014).

Structural Analysis

Structural analysis of derivatives of the compound has been conducted to understand the intermolecular interactions, which is crucial in the development of drugs and complex molecules. For example, the analysis of trans-rac-[1-Oxo-2-phenethyl-3-(2-thienyl)-1,2,3,4-tetrahydroisoquinolin-4-yl]methyl 4-methylbenzenesulfonate provided insights into the orientation of various rings and their dihedral angles, essential for understanding the compound's physical and chemical properties (Akkurt et al., 2008).

Environmental Degradation Studies

Studies have been conducted to understand the environmental degradation of similar quinoline compounds. For example, the biodegradation of 2-methylquinoline by activated sludge under aerobic and denitrifying conditions has been studied, providing insights into the environmental fate and treatment of quinoline derivatives (Wang, Li & Yang, 2010).

properties

IUPAC Name

2-(5-ethylthiophen-2-yl)-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNOS/c1-3-11-7-8-15(21-11)14-9-13(17(18)20)12-6-4-5-10(2)16(12)19-14/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVKYYSTIPMJNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Ethyl-2-thienyl)-8-methylquinoline-4-carbonyl chloride
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Reactant of Route 6
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2-(5-Ethyl-2-thienyl)-8-methylquinoline-4-carbonyl chloride

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